3-(4-Acetylphenyl)-2-methylbenzoic acid
Description
Propriétés
IUPAC Name |
3-(4-acetylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-14(4-3-5-15(10)16(18)19)13-8-6-12(7-9-13)11(2)17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYZSWPMBEQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689764 | |
| Record name | 4'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-76-2 | |
| Record name | 4'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical properties and solubility of 3-(4-Acetylphenyl)-2-methylbenzoic acid
An In-depth Technical Guide to the Physicochemical and Solubility Characterization of 3-(4-Acetylphenyl)-2-methylbenzoic acid
Foreword
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which successful development programs are built. The molecule 3-(4-Acetylphenyl)-2-methylbenzoic acid, a biphenyl derivative featuring carboxylic acid, methyl, and acetyl functionalities, represents a class of compounds with significant potential as synthetic intermediates and pharmacologically active agents. Its structural complexity, combining acidic and lipophilic domains, necessitates a thorough and nuanced investigation of its physicochemical properties to predict its behavior in biological systems and guide formulation strategies.
This technical guide serves as a comprehensive manual for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data, instead providing a strategic framework for the ab initio characterization of this compound. Recognizing that publicly available experimental data for this specific molecule is limited, we will focus on a dual approach: first, employing predictive, in silico models to establish a theoretical baseline, and second, detailing the rigorous experimental methodologies required for empirical validation. This document is structured to provide not only the "what" but the "why"—explaining the causal logic behind experimental choices and data interpretation, thereby empowering scientists to generate robust, reliable, and decision-driving data packages.
Part 1: Predicted Physicochemical Profile
Prior to embarking on extensive laboratory work, computational tools provide invaluable, resource-efficient predictions of a molecule's core characteristics. These predictions are derived from its structure and are based on well-established algorithms and extensive databases of known compounds. For 3-(4-Acetylphenyl)-2-methylbenzoic acid, the key predicted properties are summarized below. These values serve as initial hypotheses that will be tested and refined through the experimental protocols outlined in Part 2.
Table 1: Predicted Physicochemical Properties of 3-(4-Acetylphenyl)-2-methylbenzoic acid
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₆H₁₄O₃ | Defines the elemental composition and molar mass. |
| Molecular Weight | 254.28 g/mol | Influences diffusion rates and membrane permeability. |
| pKa (acidic) | ~3.8 - 4.2 | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. The electron-withdrawing nature of the acetyl group and the biphenyl system likely lowers the pKa relative to benzoic acid (~4.2). |
| cLogP | ~3.5 - 4.0 | Indicates lipophilicity. A high logP suggests good membrane permeability but may also lead to poor aqueous solubility and higher metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | Estimates the surface area of polar atoms; a key indicator of membrane permeability. Values under 140 Ų are generally associated with good cell penetration. |
| Hydrogen Bond Donors | 1 (from -COOH) | The capacity to donate hydrogen bonds, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 3 (from C=O and -COOH) | The capacity to accept hydrogen bonds, also critical for solubility and target binding. |
Part 2: Experimental Characterization: Protocols and Rationale
The following sections detail the standard, validated laboratory procedures for determining the critical physicochemical and solubility parameters of a novel compound like 3-(4-Acetylphenyl)-2-methylbenzoic acid.
Determination of Acid Dissociation Constant (pKa)
The pKa is arguably the most critical parameter for an ionizable compound, as it dictates the charge state across the physiological pH range (typically 1.5 to 8.0). This, in turn, governs solubility, permeability, and interactions with biological targets. Given the carboxylic acid moiety, a potentiometric titration method is the gold standard for its accuracy and directness.
-
Preparation:
-
Accurately prepare a ~10 mM solution of 3-(4-Acetylphenyl)-2-methylbenzoic acid in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution. The use of a co-solvent is necessary due to the compound's predicted high lipophilicity.
-
Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Prepare a standardized titrant solution of 0.1 M NaOH.
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a thermostatted vessel maintained at 25°C.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL) using an automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.
-
The pKa is the pH at exactly half the equivalence volume. This is the point where the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal.
-
The choice of potentiometric titration is based on its direct measurement of the Henderson-Hasselbalch relationship. The co-solvent system is a critical adaptation for poorly soluble compounds, allowing for accurate measurement, with subsequent calculations (like the Yasuda-Shedlovsky extrapolation) used to determine the pKa in a purely aqueous environment.
Literature review of biphenyl derivatives in antipsychotic drug synthesis
Topic: Literature Review of Biphenyl Derivatives in Antipsychotic Drug Synthesis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary: The Biphenyl Scaffold as a Privileged Structure
In the landscape of neuropsychiatric drug discovery, the biphenyl moiety has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse G-protein coupled receptors (GPCRs).[2] Specifically, in the development of third-generation antipsychotics (dopamine D2/D3 partial agonists), the biphenyl group often serves as a critical hydrophobic "tail."[1]
This guide analyzes the structural utility of biphenyl derivatives, focusing on their role in stabilizing receptor binding through
Pharmacological Rationale & Structure-Activity Relationship (SAR)[1]
The "Tail" Interaction Hypothesis
Modern antipsychotics (e.g., aripiprazole, brexpiprazole, bifeprunox) are often bitopic ligands.[1] They consist of:
-
A "Head" Group: Typically a piperazine or piperidine that interacts with the orthosteric aspartate residue (Asp114 in D2).
-
A Linker: An alkyl chain (often butyl or ethyl) or a semi-rigid spacer.
-
A "Tail" Group: A lipophilic moiety that extends into the secondary binding pocket.
The biphenyl tail is superior to a single phenyl ring because it occupies a larger hydrophobic volume, enhancing residence time and selectivity.
SAR Data Summary
The following table summarizes the impact of biphenyl substitution patterns on D2 receptor affinity (
| Compound Class | Tail Structure | Linker | Head Group | D2 Affinity ( | Notes |
| Reference | Phenyl | -(CH2)4- | Aryl-Piperazine | ~10–50 nM | Moderate affinity; lower metabolic stability.[1] |
| Candidate A | 4-Biphenyl | -(CH2)2- | Aryl-Piperazine | < 5 nM | High potency; linear extension fits deep pockets.[1] |
| Bifeprunox | 3-Biphenyl | -CH2- | Piperazine-Benzoxazolinone | 0.5–2 nM | Optimal "kinked" geometry for D2/5-HT1A dual activity.[1] |
| Candidate B | 2-Biphenyl | -(CH2)2- | Aryl-Piperazine | > 100 nM | Steric clash prevents optimal pocket occupation.[1] |
Pharmacophore Visualization
The following diagram illustrates the bitopic binding mode of a biphenyl-based ligand within the D2 receptor.
Caption: Bitopic binding mode of biphenyl ligands (green) bridging the orthosteric and secondary pockets of the D2 receptor.[1]
Technical Protocol: Synthesis of Biphenyl-Piperazine Scaffolds
The synthesis of Bifeprunox and its analogs relies heavily on the construction of the biaryl core. The most robust industrial and laboratory method is the Suzuki-Miyaura Cross-Coupling , followed by Reductive Amination .
Retrosynthetic Analysis
To synthesize a generic 3-biphenyl-methyl-piperazine (Bifeprunox core):
-
Disconnection: C-N bond (Reductive Amination).
-
Synthons: 3-Phenylbenzaldehyde + Aryl-Piperazine.
-
Precursor: 3-Bromobenzaldehyde + Phenylboronic Acid.
Caption: Retrosynthetic tree for constructing the biphenyl-piperazine scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 3-phenylbenzaldehyde (Intermediate) via Suzuki Coupling, followed by coupling to a piperazine.
Step 1: Suzuki-Miyaura Coupling (Self-Validating System)
This step constructs the biphenyl "tail".[1]
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)[1]
-
Phenylboronic acid (1.2 equiv)[1]
-
Palladium(II) acetate (Pd(OAc)2) (1-2 mol%)[1]
-
Triphenylphosphine (PPh3) (2-4 mol%) or SPhos (for difficult substrates)[1]
-
Solvent: n-Propanol/Water (3:[1]1) or Toluene/Water (using TBAB as phase transfer catalyst).[1]
Procedure:
-
Setup: In a flame-dried Schlenk flask, combine 3-bromobenzaldehyde (5.0 g, 27 mmol) and phenylboronic acid (3.95 g, 32.4 mmol).
-
Catalyst Prep: Add Pd(OAc)2 (60 mg) and PPh3 (140 mg). Expert Insight: Pre-stirring the catalyst in a small amount of solvent for 5 mins ensures active Pd(0) species formation.[1]
-
Solvent & Base: Add n-Propanol (40 mL) and aqueous Na2CO3 (2M, 27 mL).
-
Reaction: Degas with Argon for 10 mins. Heat to reflux (90°C) for 4–6 hours.
-
Validation (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:1).
-
Success Indicator: Disappearance of the bromide spot (
) and appearance of a fluorescent blue spot (biphenyl aldehyde) under UV.[1]
-
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4.[4][12]
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc).
Yield: Expect 85–95% of a clear to pale yellow oil.
Characterization: 1H NMR (CDCl3) should show the aldehyde singlet at
Step 2: Reductive Amination (Coupling to Head)
This step links the biphenyl tail to the pharmacophore head.[1]
Reagents:
-
1-(2-Methoxyphenyl)piperazine (or specific benzoxazolinone piperazine for Bifeprunox)[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)[1]
-
Acetic Acid (catalytic)[1]
-
DCM (Dichloromethane)[1]
Procedure:
-
Imine Formation: Dissolve aldehyde (1.0 equiv) and piperazine (1.0 equiv) in DCM. Add 1 drop of AcOH. Stir for 30 mins at RT.
-
Why? Pre-forming the imine/iminium ion prevents direct reduction of the aldehyde.
-
-
Reduction: Add NaBH(OAc)3 portion-wise. Stir for 12 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
-
Purification: Recrystallization from Ethanol or column chromatography.
Critical Process Parameters & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| O2 Exclusion | Homocoupling of boronic acid (Ph-Ph formation) | Rigorous degassing (sparging) with Argon before heating.[1] |
| Stoichiometry | Incomplete conversion of Bromide | Use 1.2–1.5 eq of Boronic acid to account for potential deboronation. |
| Basicity | Aldehyde Cannizzaro reaction | Use weak base (Na2CO3 or K3PO4) rather than NaOH; avoid excessive heating times.[1] |
| Pd Removal | Heavy metal contamination in drug candidate | Use scavenger resins (e.g., SiliaMetS® Thiol) during workup.[1] |
References
-
Nerdinger, S., et al. (2014).[1][14] "Improved Synthesis of Antipsychotic Drug Bifeprunox." Heterocycles.
-
Feenstra, R. W., et al. (2002).[1] "New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities."[1] Bioorganic & Medicinal Chemistry Letters.
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [1]
-
BenchChem. "Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde - Suzuki Protocol."[1] [1]
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Crystal Structure Analysis of 2-Methylbenzoic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement of molecules in a crystalline solid dictates its macroscopic properties, a principle of paramount importance in the pharmaceutical and materials science sectors. 2-Methylbenzoic acid and its derivatives serve as a compelling case study in understanding the interplay of subtle structural modifications and their profound impact on crystal packing. The steric hindrance and electronic effects introduced by the ortho-methyl group, in conjunction with other substituents on the benzoic acid scaffold, lead to a rich diversity of intermolecular interactions and packing motifs. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of these compounds. We will delve into the established techniques of single-crystal and powder X-ray diffraction, complemented by the insightful computational methods of Hirshfeld surface analysis and Density Functional Theory (DFT). By integrating experimental protocols with theoretical insights, this document aims to equip researchers with the knowledge to not only determine crystal structures but also to rationalize and predict the solid-state behavior of 2-methylbenzoic acid derivatives, ultimately aiding in the design of materials with tailored properties.
Introduction: The Significance of the Ortho-Methyl Group
The seemingly simple addition of a methyl group at the ortho-position of benzoic acid introduces significant steric and electronic perturbations that influence its solid-state architecture. Unlike its para- and meta-isomers, the carboxylic acid group in 2-methylbenzoic acid is often twisted out of the plane of the benzene ring. This conformational constraint has a cascading effect on the hydrogen bonding patterns and other non-covalent interactions that govern crystal packing. Understanding these effects is crucial for controlling polymorphism, the ability of a compound to exist in multiple crystalline forms with different physical properties such as solubility and stability. For instance, different polymorphs of a drug substance can have vastly different bioavailabilities.
This guide will explore the crystallographic landscape of 2-methylbenzoic acid and its derivatives, providing both the "how" and the "why" behind their structural analysis.
Core Methodologies in Crystal Structure Determination
The primary tool for elucidating the three-dimensional arrangement of atoms in a crystal is X-ray diffraction. Depending on the nature of the sample, either single-crystal or powder X-ray diffraction is employed.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for obtaining a precise and unambiguous crystal structure.[1] It provides detailed information on bond lengths, bond angles, and the unit cell parameters.
Experimental Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth (Recrystallization): High-quality single crystals are paramount for a successful SC-XRD experiment. Slow evaporation of a saturated solution is a common and effective method.[2][3]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Procedure:
-
Dissolve the 2-methylbenzoic acid derivative in a minimum amount of the chosen hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Over a period of days to weeks, single crystals suitable for diffraction should form.
-
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations.
-
Monochromatic X-rays are directed at the crystal, and as it rotates, the diffracted X-rays are recorded by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined using least-squares methods to achieve the best fit with the experimental data.
-
Workflow for Single-Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline or powdered samples.[4][5] It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.[6] The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase.
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: The sample is finely ground to ensure a random orientation of the crystallites.
-
Data Collection: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting powder pattern is compared to databases of known phases for identification. It can also be used for Rietveld refinement to obtain structural information if a single crystal is not available.
Computational Insights into Crystal Packing
Computational methods provide a deeper understanding of the intermolecular interactions that govern the crystal structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal.[7] The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.
Key Features of Hirshfeld Surface Analysis:
-
d_norm surface: This surface highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Density Functional Theory (DFT) Calculations
DFT calculations are used to optimize molecular geometries and predict the relative energies of different crystal packing arrangements (polymorphs).[8][9] By comparing the calculated energies with experimental findings, researchers can gain insights into the thermodynamic stability of different crystalline forms.
Workflow for Computational Analysis
Caption: Integration of computational methods with experimental data.
Case Studies: Crystal Structures of 2-Methylbenzoic Acid Derivatives
The following table summarizes the crystallographic data for 2-methylbenzoic acid and a selection of its derivatives, illustrating the influence of different substituents on the crystal packing. A common feature among many of these structures is the formation of hydrogen-bonded dimers via the carboxylic acid groups.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| 2-Methylbenzoic acid | C₈H₈O₂ | Monoclinic | P2₁/c | O-H···O hydrogen bonds (dimers) | |
| 2-Hydroxy-3-methylbenzoic acid | C₈H₈O₃ | Monoclinic | P2₁/c | O-H···O hydrogen bonds (dimers), intramolecular O-H···O hydrogen bond | [4] |
| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | Monoclinic | P2₁/c | O-H···O hydrogen bonds (dimers), intramolecular N-H···O hydrogen bond | [3] |
| 3-Acetoxy-2-methylbenzoic acid | C₁₀H₁₀O₄ | Orthorhombic | Pbca | O-H···O hydrogen bonds (dimers) | [10] |
| 4-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | Monoclinic | C2/c | O-H···O hydrogen bonds (dimers) | [11] |
| 2-Methyl-5-nitrobenzoic acid | C₈H₇NO₄ | Monoclinic | P2₁/c | O-H···O hydrogen bonds (dimers) | [7] |
| 4-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | - | - | - | [12] |
| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | - | - | - | [1] |
Conclusion
The crystal structure analysis of 2-methylbenzoic acid derivatives is a multifaceted endeavor that combines rigorous experimental techniques with powerful computational tools. A thorough understanding of the principles of X-ray diffraction, coupled with the insights from Hirshfeld surface analysis and DFT calculations, allows for a comprehensive characterization of the solid-state properties of these compounds. This knowledge is not only of fundamental scientific interest but also has significant practical implications in the rational design of pharmaceutical and materials with desired physical and chemical properties. The interplay of steric and electronic effects, driven by the ortho-methyl group and other substituents, provides a rich field for further investigation into the fascinating world of crystal engineering.
References
-
Gupta, M. P., & Prasad, S. M. (1971). The crystal structure of 2-hydroxy-3-methylbenzoic acid C8H8O3. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(4), 713-717. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8373, 2-Methylbenzoic acid. Retrieved from [Link].
-
Polito, M., D'Oria, E., Maini, L., Karamertzanis, P. G., Grepioni, F., Braga, D., & Price, S. L. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10(12), 1848-1854. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 255027, 4-Methyl-2-nitrobenzoic acid. Retrieved from [Link].
-
Saranya, M., Subashini, A., Arunagiri, C., & Muthiah, P. T. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o474. [Link]
-
ResearchGate. (n.d.). Molecular structure of 2-methyl-5-nitrobenzoic acid (1). Retrieved from [Link].
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link].
-
Brown, G. M., & Marsh, R. E. (1963). The Crystal and Molecular Structure of 2-Amino-3-Methylbenzoic Acid. Acta Crystallographica, 16(3), 191-197. [Link]
-
Scientific Research Publishing. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link].
-
Saranya, M., Subashini, A., Arunagiri, C., & Muthiah, P. T. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 7), o474. [Link]
-
Zhang, Y., et al. (2021). Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals. npj Computational Materials, 7(1), 1-8. [Link]
-
Gupta, M. P., & Prasad, S. M. (1971). The crystal structure of 2-hydroxy-3-methylbenzoic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(4), 713-717. [Link]
-
Tkatchenko, A. (2017). Plane-Wave Density Functional Theory Meets Molecular Crystals: Thermal Ellipsoids and Intermolecular Interactions. Accounts of Chemical Research, 50(5), 1171–1179. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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Precise Ceramic. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link].
-
Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 348269, 4-Chloro-2-methylbenzoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 99570, 4-Bromo-2-methylbenzoic acid. Retrieved from [Link].
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Application Note: Synthesis and Reagent Selection for 3-(4-Acetylphenyl)-2-methylbenzoic Acid
Introduction & Scientific Rationale
The biphenyl scaffold is a privileged structural motif in modern drug discovery, frequently serving as a rigid spacer or a core pharmacophore in various receptor modulators. The target molecule, 3-(4-acetylphenyl)-2-methylbenzoic acid , is a highly functionalized biaryl building block. It features an acetyl group (primed for subsequent reductive amination or condensation) and a carboxylic acid (ideal for amidation or esterification), separated by a sterically demanding ortho-methyl biaryl axis.
The most efficient, scalable, and atom-economical method to construct this unsymmetrical biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. This guide details the mechanistic causality behind reagent selection and provides a self-validating protocol for its synthesis.
Reagent Selection & Mechanistic Causality
Designing a robust cross-coupling reaction requires balancing reactivity, steric hindrance, and functional group tolerance.
-
Electrophile: 3-Bromo-2-methylbenzoic acid [2]
-
Causality: The bromo substituent provides an optimal balance between the rate of oxidative addition and reagent cost compared to its iodo- or chloro- analogues. Crucially, modern Pd(0) catalytic systems can tolerate the free, unprotected carboxylic acid. This circumvents the need for a tedious esterification/saponification sequence, directly improving the overall atom economy of the workflow.
-
-
Nucleophile: 4-Acetylphenylboronic acid [3]
-
Causality: Boronic acids are air-stable, non-toxic, and highly crystalline. The electron-withdrawing acetyl group at the para position makes this specific boronic acid slightly less nucleophilic, but highly stable against unwanted protodeboronation side-reactions under basic aqueous conditions.
-
-
Catalyst System: Pd(dppf)Cl₂
-
Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a large bite angle (approx. 99°). This specific geometry accelerates the reductive elimination step of the catalytic cycle. This acceleration is critical because the ortho-methyl group on the electrophile introduces significant steric hindrance that can otherwise stall the cycle and lead to catalyst degradation.
-
-
Base & Solvent System: K₂CO₃ in 1,4-Dioxane/Water (4:1)
-
Causality: A biphasic system is mandatory for this specific reagent pairing. The water dissolves the inorganic base (K₂CO₃) necessary to activate the boronic acid into a reactive, electron-rich boronate complex. Meanwhile, 1,4-dioxane effectively solubilizes the organic substrates and the palladium catalyst, facilitating efficient mass transfer at the solvent interface.
-
Quantitative Data: Reagent Stoichiometry
The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis, ensuring complete consumption of the limiting reagent while minimizing the formation of homocoupling byproducts.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| 3-Bromo-2-methylbenzoic acid | 215.04 | 1.00 | 2.15 g | 10.0 mmol |
| 4-Acetylphenylboronic acid | 163.97 | 1.20 | 1.97 g | 12.0 mmol |
| Pd(dppf)Cl₂ | 731.70 | 0.05 | 366 mg | 0.5 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 3.00 | 4.15 g | 30.0 mmol |
| 1,4-Dioxane (Degassed) | N/A | N/A | 40 mL | N/A |
| Deionized Water (Degassed) | N/A | N/A | 10 mL | N/A |
Mechanistic Pathway
The logical progression of the reaction follows the classic Suzuki-Miyaura catalytic cycle, tailored to the specific steric and electronic demands of the chosen reagents.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the target biaryl.
Experimental Protocol
This methodology is designed as a self-validating system . By leveraging the acid-base properties of the unprotected carboxylic acid, the workup inherently purifies the compound and visually confirms product formation without the immediate need for chromatography.
Step 1: Reaction Setup and Degassing
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-methylbenzoic acid (2.15 g, 10.0 mmol) and 4-acetylphenylboronic acid (1.97 g, 12.0 mmol).
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Critical Step: Sparge the biphasic mixture with argon or nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen is crucial to prevent the premature oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, and to suppress the oxidative homocoupling of the boronic acid.
Step 2: Catalysis and Heating
-
Quickly add K₂CO₃ (4.15 g, 30.0 mmol) and the Pd(dppf)Cl₂ catalyst (366 mg, 0.5 mmol) under a positive stream of argon.
-
Attach a reflux condenser, flush the system with argon, and heat the mixture to 90 °C in an oil bath with vigorous stirring for 12–16 hours.
-
Monitor the reaction via LC-MS or TLC (Eluent: 9:1 Dichloromethane/Methanol with 1% Acetic Acid) until the complete consumption of the aryl bromide is observed.
Step 3: Self-Validating Workup & Isolation
-
Cool the reaction mixture to room temperature and dilute with deionized water (50 mL).
-
Wash the basic aqueous layer with ethyl acetate (2 x 30 mL). Causality: Because the target molecule contains a carboxylic acid, it remains highly soluble in the basic aqueous phase as a potassium carboxylate salt. The organic wash effectively extracts the cleaved phosphine ligands, unreacted boronic acid, and any neutral homocoupled byproducts. Discard the organic layer.
-
Product Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and place it in an ice bath. Slowly acidify the solution by adding 2M HCl dropwise until the pH reaches ~2.
-
Validation Check: The sudden formation of a dense, off-white precipitate directly correlates with the protonation and successful formation of the target 3-(4-acetylphenyl)-2-methylbenzoic acid. If no precipitate forms, the cross-coupling has failed.
-
-
Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 x 20 mL), and dry under high vacuum to afford the product. If further purification is required, recrystallize from a mixture of ethanol and water.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A.) URL: [Link]
Recrystallization solvents for purifying 3-(4-Acetylphenyl)-2-methylbenzoic acid
Application Note: Optimization of Recrystallization Solvent Systems for the Purification of 3-(4-Acetylphenyl)-2-methylbenzoic Acid
Executive Summary
The purification of sterically hindered biphenyl intermediates, such as 3-(4-Acetylphenyl)-2-methylbenzoic acid, requires a highly nuanced approach to solvent selection. Traditional single-solvent cooling methods often fail to achieve the requisite purity or yield due to the complex solubility profile of the molecule. This application note details the physicochemical rationale and provides a self-validating, step-by-step protocol for isolating this compound in high purity (>99%) using an engineered anti-solvent crystallization system.
Physicochemical Profiling & Solvent Rationale
To design a robust crystallization protocol, one must first deconstruct the target molecule's structural features, as the solvent system directly dictates solubility, growth kinetics, and impurity rejection[1]:
-
Biphenyl Core & Ortho-Methyl Group: The biphenyl system imparts significant lipophilicity. The methyl group at the 2-position creates steric hindrance, forcing the two phenyl rings out of planarity. This non-planar conformation increases solubility in medium-polarity organic solvents compared to flat, highly crystalline aromatic systems.
-
Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor and acceptor, prone to forming robust intermolecular dimers that can trap impurities if precipitated too rapidly.
-
Acetyl Group (-COCH3): Provides an additional polar, hydrogen-bond accepting site.
The Anti-Solvent Strategy: Because of these competing polar and non-polar moieties, a binary anti-solvent approach is highly recommended. Anti-solvent crystallization is widely utilized when a product exhibits excessively high solubility in the primary solvent, making standard cooling crystallization inefficient[2].
-
The Primary Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) is an excellent hydrogen-bond acceptor that disrupts the carboxylic acid dimers, allowing for high solubility at elevated temperatures (60°C)[3].
-
The Anti-Solvent (Heptane): Heptane acts as a miscible anti-solvent. Because the target molecule possesses highly polar functional groups, its solubility in aliphatic hydrocarbons is negligible. The controlled addition of heptane drives supersaturation and provokes crystallization despite the dilution effect[4].
Figure 1: Thermodynamic and kinetic criteria for recrystallization solvent selection.
Solvent Screening Data
The table below summarizes the quantitative and qualitative evaluation of potential solvent systems for this biphenyl derivative.
| Solvent System | Primary Solvent Role | Anti-Solvent Role | Hot Solubility | Cold Solubility | Yield Potential | Impurity Purging Profile |
| EtOAc / Heptane | Breaks COOH dimers | Drives supersaturation | High (>150 mg/mL) | Low (<5 mg/mL) | >90% | Excellent (Retains polar impurities) |
| EtOH / Water | Solvates polar groups | Hydrophobic rejection | High (>200 mg/mL) | Moderate (~15 mg/mL) | ~80% | Good (High risk of oiling out) |
| Toluene | Pi-pi stacking | N/A (Cooling only) | Moderate (~50 mg/mL) | Low (<10 mg/mL) | ~70% | Moderate (Requires high temps) |
| Acetone / Water | Broad solvation | Hydrophobic rejection | High (>200 mg/mL) | Low (<5 mg/mL) | >85% | Good (Risk of hydrate formation) |
Primary Protocol: Anti-Solvent Crystallization (EtOAc / Heptane)
The following protocol utilizes a controlled cooling ramp to maintain the system within the metastable zone width (MSZW), promoting crystal growth over secondary nucleation.
Equipment Required: Jacketed reactor with overhead stirring, programmable temperature control, addition funnel, and vacuum filtration apparatus.
Step-by-Step Methodology:
-
Dissolution: Suspend crude 3-(4-Acetylphenyl)-2-methylbenzoic acid in Ethyl Acetate (approx. 6 volumes; e.g., 60 mL per 10 g of crude). Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Clarification (Hot Filtration): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove any insoluble particulate matter. Return the filtrate to the jacketed reactor and stabilize at 60°C.
-
Anti-Solvent Dosing: Slowly add Heptane (approx. 12 volumes) dropwise via an addition funnel over 45-60 minutes. Causality Check: Rapid addition causes localized high supersaturation, leading to amorphous precipitation or the entrapment of impurities within the crystal lattice.
-
Seeding (Optional but Recommended): After 20% of the heptane is added, introduce 0.5 wt% of pure seed crystals to dictate the polymorph and prevent spontaneous, uncontrolled nucleation.
-
Controlled Cooling: Program the reactor to cool from 60°C to 5°C at a linear rate of 0.2 °C/min. Hold the suspension at 5°C for 2 hours to maximize yield.
-
Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) Heptane/EtOAc (9:1 v/v) to displace the impurity-rich mother liquor without dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12-24 hours until a constant weight is achieved.
Figure 2: Step-by-step workflow for the EtOAc/Heptane anti-solvent crystallization.
Troubleshooting: Mitigating "Oiling Out"
A common failure mode when crystallizing lipophilic biphenyl compounds from mixed solvent systems (particularly aqueous alcohols) is liquid-liquid phase separation (LLPS), commonly known as "oiling out." This occurs when the compound separates as an impurity-rich liquid phase rather than a solid crystal, severely degrading final purity[5].
-
Mechanism: Oiling out happens when the supersaturation trajectory crosses the binodal curve before the solubility curve.
-
Resolution: If oiling out is observed in the EtOAc/Heptane system, decrease the concentration of the initial EtOAc solution (increase primary solvent volume by 15%) or reduce the rate of heptane addition. Introducing seed crystals prior to the onset of LLPS provides a surface for nucleation, bypassing the liquid-liquid separation phase entirely[5].
References
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.[Link]
-
APC. "Solvent Selection - (API) Solubility." APC Process.[Link]
-
Organic Process Research & Development. "Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity." ACS Publications.[Link]
-
MDPI. "A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling." MDPI.[Link]
-
LUTPub. "Effect of Liquid-Liquid Phase Separation During Crystallization." Lappeenranta-Lahti University of Technology.[Link]
-
CrystEngComm. "Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation." RSC Publishing.[Link]
Sources
Green chemistry approaches to synthesizing 3-(4-Acetylphenyl)-2-methylbenzoic acid
Application Note: Green Chemistry Approaches to Synthesizing 3-(4-Acetylphenyl)-2-methylbenzoic acid
Executive Summary & Significance
Target Molecule: 3-(4-Acetylphenyl)-2-methylbenzoic acid Primary Application: Key biaryl intermediate for Angiotensin II Receptor Blockers (ARBs/Sartans) and novel non-steroidal anti-inflammatory drug (NSAID) analogs.
The synthesis of ortho-substituted biaryls, such as 3-(4-Acetylphenyl)-2-methylbenzoic acid , presents a dual challenge in medicinal chemistry: steric hindrance and solubility . The methyl group at the C2 position (ortho to the coupling site at C3) creates significant steric bulk, often necessitating harsh conditions or high catalyst loadings in traditional protocols. Furthermore, conventional methods rely heavily on toxic dipolar aprotic solvents (DMF, NMP) to solubilize the polar benzoic acid moiety.
This guide details a Green Chemistry approach utilizing surfactant-mediated aqueous catalysis (Micellar Catalysis) . This method enables the reaction to proceed in water at mild temperatures, offering a scalable, environmentally benign alternative to traditional cross-coupling.
Green Synthesis Strategy: Micellar Catalysis
The core innovation in this protocol is the use of TPGS-750-M , a designer surfactant derived from Vitamin E (α-tocopherol), succinic acid, and PEG-750. In water, this surfactant forms nanomicelles that serve as lipophilic "nanoreactors," concentrating the hydrophobic reactants and catalyst while allowing the product to be easily extracted.
Advantages over Traditional Methods:
| Feature | Traditional Suzuki (DMF/Toluene) | Green Micellar Route (Water/TPGS) |
| Solvent | DMF, Dioxane, Toluene (Toxic, High BP) | Water (Benign, Cheap) |
| Temperature | Reflux (80–110 °C) | Mild Heating (45 °C) |
| Catalyst Loading | 1–5 mol% Pd | < 0.5 mol% Pd |
| E-Factor | High (25–100+) | Low (< 10) |
| Workup | Solvent-intensive extractions | In-flask extraction / Precipitation |
Experimental Protocol
Method A: Aqueous Micellar Suzuki-Miyaura Coupling (Recommended)
Reaction Scheme: The coupling of 3-bromo-2-methylbenzoic acid (1) and 4-acetylphenylboronic acid (2) yields the target biaryl (3).
Reagents & Materials:
-
Substrate 1: 3-Bromo-2-methylbenzoic acid (1.0 equiv)
-
Substrate 2: 4-Acetylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dtbpf)Cl₂ (1.0 mol%) – Selected for high activity in sterically crowded systems.
-
Surfactant: 2 wt % TPGS-750-M in degassed water.
-
Base: Triethylamine (Et₃N) (3.0 equiv).
Step-by-Step Procedure:
-
Surfactant Preparation: Dissolve TPGS-750-M (20 g) in degassed HPLC-grade water (980 g) to make a 2 wt % stock solution. This solution is stable at room temperature.
-
Reaction Setup:
-
To a reaction vial or round-bottom flask equipped with a stir bar, add 3-bromo-2-methylbenzoic acid (215 mg, 1.0 mmol) and 4-acetylphenylboronic acid (197 mg, 1.2 mmol).
-
Add Pd(dtbpf)Cl₂ (6.5 mg, 0.01 mmol).
-
Note: If using a catalyst stock solution, add it after the solvent.[4]
-
-
Solvent Addition:
-
Add 2.0 mL of the 2 wt % TPGS-750-M/H₂O solution.
-
Add Triethylamine (0.42 mL, 3.0 mmol). The base helps solubilize the benzoic acid substrate by forming the triethylammonium salt, which associates with the micelle surface.
-
-
Reaction:
-
Stir the mixture vigorously (1000 rpm) at 45 °C for 6–12 hours.
-
Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Heptane). The starting bromide should be fully consumed.
-
-
Workup (In-Flask Extraction):
-
Once complete, cool the mixture to room temperature.
-
Add a minimal amount of a "green" organic solvent (e.g., Ethyl Acetate or MTBE, ~2 mL) and stir gently.
-
Acidify carefully with 1M HCl to pH ~3 to protonate the carboxylic acid.
-
The product will partition into the organic layer. Separate the layers.
-
Sustainability Tip: The aqueous surfactant phase can often be recycled for subsequent runs.
-
-
Purification:
-
Concentrate the organic layer.
-
Recrystallize from Ethanol/Water (1:1) to obtain the pure product as an off-white solid.
-
Analytical Validation
Expected Data for 3-(4-Acetylphenyl)-2-methylbenzoic acid:
-
Physical State: Off-white to pale yellow crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.8 (s, 1H, -COOH )
-
δ 8.05 (d, J=8.2 Hz, 2H, Ar-H ortho to Acetyl)
-
δ 7.80 (d, J=7.8 Hz, 1H, Benzoic H-6)
-
δ 7.55 (d, J=8.2 Hz, 2H, Ar-H meta to Acetyl)
-
δ 7.45 (d, J=7.8 Hz, 1H, Benzoic H-4)
-
δ 7.35 (t, J=7.8 Hz, 1H, Benzoic H-5)
-
δ 2.62 (s, 3H, -COCH ₃)
-
δ 2.45 (s, 3H, Ar-CH ₃) Note: Shifted downfield due to ortho-biaryl ring current.
-
Visualizations
Figure 1: Reaction Pathway & Mechanism
The following diagram illustrates the chemical transformation and the steric challenge overcome by the catalyst system.
Caption: Synthesis of 3-(4-Acetylphenyl)-2-methylbenzoic acid via surfactant-mediated Suzuki-Miyaura coupling.
Figure 2: Experimental Workflow (Green Protocol)
This flowchart guides the researcher through the critical decision points and steps of the micellar protocol.
Caption: Step-by-step workflow for the aqueous micellar synthesis protocol.
References
-
Lipshutz, B. H., & Ghorai, S. (2011).[5] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[5] Aldrichimica Acta. Link
-
BenchChem. (2025). 3-Bromo-2-methylbenzoic acid: Product Specifications and Synthesis Data. BenchChem Technical Repository. Link
-
Handa, S., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Alkyl Halides with Aryl Boronic Species. National Institutes of Health (PMC). Link
-
Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education. Link
-
Li, C., et al. (2014).[6][7] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[7] Link
Sources
- 1. scilit.com [scilit.com]
- 2. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 3. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note and Protocol for the Microwave-Assisted Synthesis of 3-(4-Acetylphenyl)-2-methylbenzoic acid
Introduction: Accelerating Biaryl Synthesis with Microwave Irradiation
The synthesis of biaryl compounds, which are core structures in many pharmaceuticals and advanced materials, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions.[1][2] Among these, the Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] This application note details a robust and highly efficient protocol for the synthesis of 3-(4-Acetylphenyl)-2-methylbenzoic acid, a valuable building block in medicinal chemistry, via a microwave-assisted Suzuki-Miyaura coupling reaction.
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods.[5][6][7] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving yields and product purity.[8][9] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[6][7] This protocol leverages the benefits of microwave synthesis to provide a rapid and reliable method for the preparation of 3-(4-Acetylphenyl)-2-methylbenzoic acid.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-6-methylbenzoic acid and 4-acetylphenylboronic acid.
Sources
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijrpas.com [ijrpas.com]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
Troubleshooting solubility issues of 3-(4-Acetylphenyl)-2-methylbenzoic acid
Here is the comprehensive technical support guide for 3-(4-Acetylphenyl)-2-methylbenzoic acid .
This guide is structured as a Tier-3 Technical Support resource, designed for scientists encountering specific solubility or handling issues with this biphenyl intermediate.
Case ID: SOL-BIPH-02M Classification: Hydrophobic Weak Acid / Biphenyl Intermediate Support Level: Senior Application Scientist
Executive Summary & Compound Profile
The Core Challenge: 3-(4-Acetylphenyl)-2-methylbenzoic acid is a "Janus" molecule . It possesses a polar, ionizable head (carboxylic acid) and a highly lipophilic, sterically hindered tail (the acetyl-biphenyl system).
The defining structural feature is the 2-methyl group .
-
Steric Consequence: This methyl group, located ortho to the carboxylic acid and adjacent to the phenyl ring, forces the biphenyl system to twist out of planarity.
-
Solubility Consequence: While this twist prevents the tight "brick-dust" crystal packing seen in flat biphenyls, it often leads to "oiling out" (liquid-liquid phase separation) during purification rather than clean crystallization.
| Property | Value (Approx.) | Implication for Handling |
| Functional Class | Biphenyl Carboxylic Acid | pH-dependent solubility switch. |
| pKa (Acid) | ~4.2 – 4.5 | Insoluble in water below pH 6. Requires pH > 8 for full aqueous solubility. |
| LogP (Lipophilicity) | ~3.2 – 3.8 | High affinity for membranes/plastics; poor solubility in pure water. |
| H-Bond Donors | 1 (-COOH) | Dimerizes in non-polar solvents (e.g., Toluene), appearing soluble but aggregating. |
Troubleshooting Guides (Symptom-Based)
Issue A: "The compound precipitates immediately upon addition to cell culture media (pH 7.4)."
Diagnosis:
You are likely hitting the "Kinetic Solubility Wall."
While the pH of PBS/Media (7.4) is theoretically high enough to deprotonate the acid (pKa ~4.5), the intrinsic solubility (
The Fix: The "Pre-Salted" Stock Protocol Do not add the neutral DMSO stock directly to media. Convert it to a soluble salt before dilution.
-
Prepare Stock: Dissolve compound in 100% DMSO at 10-50 mM.
-
The "Shift" Step: Add 1 equivalent of NaOH (from a 1M aqueous stock) directly to the DMSO stock.
-
Why? This pre-forms the sodium benzoate salt in situ.
-
-
Dilution: Slowly add this "salted stock" to your media with vortexing.
-
Result: The compound enters the aqueous phase already ionized, bypassing the kinetic barrier of deprotonating a solid precipitate.
-
Self-Validation: Measure turbidity at 600nm immediately after dilution. An OD > 0.05 indicates micro-precipitation (failure). A clear solution indicates success.
Issue B: "I cannot get the compound to crystallize; it keeps 'oiling out' as a sticky gum."
Diagnosis: This is the "Ortho-Methyl Effect." The 2-methyl group disrupts the crystal lattice energy. When you cool a hot solution, the molecule prefers an amorphous liquid state (oil) over an ordered solid because the rotational barrier of the biphenyl bond makes packing difficult.
The Fix: The "Dual-Temperature" Seeding Protocol Avoid rapid cooling. You must force the lattice to form thermodynamically.
-
Solvent Choice: Switch from Ethanol/Water to Ethyl Acetate/Heptane .
-
Reason: Alcohols can hydrogen bond with the ketone and acid, stabilizing the oil phase. Non-polar systems promote aggregation.
-
-
Dissolution: Dissolve in minimal hot Ethyl Acetate (Reflux).
-
The "Cloud Point": Add hot Heptane dropwise until a faint permanent cloudiness appears.
-
Seeding: Add a micro-spatula of crude solid (scratch the glass if no seed exists).
-
Isothermal Hold: Do NOT put it in the fridge. Turn off the heat and let the oil bath cool to room temperature over 4-6 hours (wrap flask in foil).
Issue C: "The compound won't dissolve in Dichloromethane (DCM) for my reaction."
Diagnosis: Benzoic acid dimers.[3][4] In non-polar solvents like DCM, carboxylic acids form stable hydrogen-bonded dimers. While this usually aids solubility, the rigid biphenyl structure might make these dimers too bulky to solvate efficiently in DCM.
The Fix: Polarity Spike
-
Add 1-5% Methanol or THF to your DCM.
Visual Workflows
Workflow 1: The "Acid-Base Swing" Purification
This is the most reliable method to purify this compound from neutral impurities (like starting materials) without chromatography.
Figure 1: The Acid-Base Swing protocol utilizes the pKa (~4.5) to separate the target from non-acidic byproducts.
Workflow 2: Solubility Decision Tree
Figure 2: Decision matrix for selecting the correct solvent system based on experimental intent.
Quantitative Data & Solvent Compatibility
The following data is derived from structure-property relationships (SAR) of ortho-substituted biphenyl benzoic acids.
| Solvent System | Solubility Rating | Application | Notes |
| Water (pH 7) | < 0.1 mg/mL (Poor) | None | pKa is too close to pH 7; equilibrium favors neutral form. |
| Water (pH 10+) | > 50 mg/mL (High) | Workup/Extraction | Forms Sodium Benzoate salt. Best for purification. |
| DMSO | > 100 mg/mL (High) | Stock Solutions | Hygroscopic. Keep sealed to prevent water uptake (which causes precipitation). |
| Ethanol | Moderate (Heat required) | Crystallization | Risk of esterification if heated with acid catalyst. |
| DCM | Low/Moderate | Reactions | Forms dimers. Needs polar additive (MeOH) to dissolve fully. |
| Ethyl Acetate | Good | Extraction/Crystallization | Ideal solvent for "Salting Out" extraction. |
References & Authoritative Sources
-
Biphenyl Carboxylic Acid Properties:
-
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for Biphenyl-4-carboxylic acid.
-
URL:[Link]
-
Relevance: Establishes baseline pKa (~4.2) and lipophilicity for the biphenyl-acid scaffold.
-
-
Solubility of Hydrophobic Acids (Benchchem Guide):
-
Source: Benchchem Technical Guides.[5] "Troubleshooting solubility of hydrophobic benzoic acids."
-
Relevance: Validates the "Salted Stock" method for biological assays.
-
-
Suzuki-Miyaura Coupling Protocols (Synthesis Context):
-
Source: Sigma-Aldrich / Merck Technical Library. "Suzuki-Miyaura Cross-Coupling Reaction."[5]
-
Relevance: Confirms the standard synthetic route and workup procedures (acidification) for this class of intermediates.
-
-
Crystallization of "Oiling" Compounds:
-
Source: Chem. Soc. Rev., 2014, 43, 2057-2082. "Oiling out: a common crystallization problem."
-
Relevance: Provides the theoretical basis for the "Slow Cooling" and "Seeding" protocols described in Issue B.
-
Sources
1H NMR Interpretation Guide: 3-(4-Acetylphenyl)-2-methylbenzoic Acid
Topic: 1H NMR Interpretation of 3-(4-Acetylphenyl)-2-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spectral Fingerprint
This guide provides an in-depth comparative analysis of the 1H NMR spectrum for 3-(4-Acetylphenyl)-2-methylbenzoic acid . As a non-planar biphenyl derivative often synthesized via Suzuki-Miyaura cross-coupling, confirming its structure requires distinguishing it from halogenated precursors and potential regioisomers.
Key Identification Features:
-
Stoichiometry: Integration ratio of 3:3:3:4:1 (Ar-CH₃ : Ac-CH₃ : Ring A : Ring B : COOH).
-
Steric "Twist" Signature: The 2-methyl group forces a non-planar conformation, decoupling the
-systems of the two rings. This results in distinct chemical shifts for the biphenyl linkage protons compared to planar analogs. -
Diagnostic Signals: Two distinct methyl singlets (~2.4 ppm and ~2.6 ppm) and a characteristic AA'BB' system for the acetylphenyl ring.
Structural Analysis & Synthesis Context
To interpret the spectrum accurately, one must understand the magnetic environment created by the synthesis strategy.
Synthesis Pathway (Suzuki Coupling):
-
Fragment A: 3-Bromo-2-methylbenzoic acid (Electrophile)
-
Fragment B: 4-Acetylphenylboronic acid (Nucleophile)
-
Product: 3-(4-Acetylphenyl)-2-methylbenzoic acid
The "Twist" Effect (Critical for Interpretation)
Unlike unsubstituted biphenyls, the 2-methyl group at the ortho position of Ring A creates significant steric hindrance with the ortho protons of Ring B.
-
Consequence: The dihedral angle between rings approaches 60–90°.
-
NMR Impact: Reduced conjugation shifts the Ring B protons upfield relative to planar 4-acetylbiphenyls. The Ring A protons (H4, H5, H6) show distinct splitting patterns (d, t, d) unperturbed by strong conjugation effects.
Comparative Spectral Analysis
The following table contrasts the target molecule with its precursors to facilitate reaction monitoring and structure confirmation.
Table 1: Comparative Chemical Shift Data (DMSO-d₆)
| Proton Group | Fragment A (Precursor) | Fragment B (Precursor) | Target Product | Multiplicity | Interpretation & Causality |
| COOH | ~13.0 ppm | - | ~12.8 - 13.2 ppm | br s | Carboxylic acid proton; highly variable with concentration/water. |
| Ring B (H2', H6') | - | ~7.90 ppm | ~8.02 ppm | d (J~8 Hz) | Ortho to acetyl group. Deshielded by C=O anisotropy. |
| Ring A (H6) | ~7.75 ppm | - | ~7.80 ppm | d (J~8 Hz) | Ortho to COOH. Most downfield proton on Ring A. |
| Ring A (H4) | ~7.85 ppm | - | ~7.45 ppm | d (J~8 Hz) | Ortho to biphenyl bond. Shifted upfield vs precursor due to loss of Br (deshielding) and addition of aryl ring. |
| Ring B (H3', H5') | - | ~7.80 ppm | ~7.40 - 7.50 ppm | d (J~8 Hz) | Ortho to biphenyl linkage. Overlaps with Ring A H4/H5 region. |
| Ring A (H5) | ~7.30 ppm | - | ~7.35 ppm | t (J~8 Hz) | Meta to both COOH and Aryl. Typical aromatic triplet. |
| Acetyl (-COCH₃) | - | ~2.55 ppm | ~2.62 ppm | s | Distinct singlet. Slightly downfield due to conjugation with Ring B. |
| Ar-Methyl (-CH₃) | ~2.45 ppm | - | ~2.38 ppm | s | Ortho to biphenyl bond. Shielded by the ring current of the twisted Ring B. |
Note: Values are estimated based on substituent additivity rules and fragment experimental data in DMSO-d₆.
Experimental Protocol
To obtain a high-resolution spectrum capable of resolving the overlapping aromatic region (7.3 – 7.5 ppm), follow this protocol.
Step-by-Step Acquisition
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid product.[1]
-
Dissolve in 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Note: CDCl₃ may be used, but solubility of the carboxylic acid might be poor, leading to broad peaks.
-
Add 1 drop of TMS (Tetramethylsilane) if internal referencing is required (0.00 ppm).
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended.
-
Pulse Angle: 30° (for reliable integration).
-
Relaxation Delay (D1): Set to 5 seconds . Crucial: The COOH and quaternary carbons require longer relaxation times for accurate integration.
-
Scans (NS): 16–64 scans.
-
-
Processing:
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Ensure manual phasing of the COOH peak (often broad).
-
Baseline Correction: Apply polynomial baseline correction, especially if the COOH peak distorts the baseline.
-
Structural Validation Workflow (Visualization)
The following diagram illustrates the logical decision tree for confirming the product structure using NMR data.
Caption: Decision tree for validating the synthesis of 3-(4-Acetylphenyl)-2-methylbenzoic acid via 1H NMR.
Troubleshooting & Interpretation Nuances
Distinguishing Regioisomers
If the Suzuki coupling occurred at the wrong position (e.g., if using a different bromo-isomer), the splitting pattern of Ring A is the tell-tale sign.
-
Target (1,2,3-substitution): Expect a Doublet - Triplet - Doublet pattern for H4, H5, H6.
-
Isomer (e.g., 1,2,4-substitution): Would show a Doublet (J
8), Doublet (J2), and dd (J~8, 2). The presence of a clean triplet (H5) at ~7.35 ppm confirms the 1,2,3-substitution pattern.
Solvent Effects (DMSO vs CDCl₃)
-
DMSO-d₆: Recommended. Shows the COOH proton clearly (~13 ppm) and sharpens the aromatic signals.
-
CDCl₃: The COOH proton may disappear or broaden significantly due to exchange. The Ar-Me and Ac-Me peaks may shift closer together (~2.3 ppm and ~2.6 ppm).
Impurity Flags
-
Peak at 9.8 - 10.0 ppm: Indicates aldehyde impurity (incomplete oxidation or starting material contamination if using formyl precursors).
-
Peak at 1.2 ppm (t) + 4.1 ppm (q): Residual Ethyl Acetate (common recrystallization solvent).
-
Peak at 5.75 ppm (s): Dichloromethane.
References
-
Suzuki-Miyaura Coupling Mechanism & Applications
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
-
NMR Data for Precursor (3-Bromo-2-methylbenzoic acid)
-
NMR Data for Precursor (4-Acetylphenylboronic acid)
-
Biphenyl Twist and NMR Shifts
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link
-
-
General 1H NMR Prediction Rules
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link
-
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 3-(4-Acetylphenyl)-2-methylbenzoic acid
This guide provides a comprehensive, in-depth approach to developing a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(4-Acetylphenyl)-2-methylbenzoic acid. As an active pharmaceutical ingredient (API) candidate, ensuring its purity is paramount for safety and efficacy. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Critical Role of Purity in Drug Development
3-(4-Acetylphenyl)-2-methylbenzoic acid is a small organic molecule with functional groups—a carboxylic acid and a ketone—that are susceptible to various degradation pathways. In drug development, a validated, stability-indicating analytical method is a regulatory necessity.[1] Such a method must be able to separate the intact API from any process-related impurities and degradation products that may form under storage or stress conditions. This guide will walk you through the logical steps of method development, optimization, and validation, providing a framework for creating a method that is both scientifically sound and fit for its intended purpose in a quality control environment.
Part 1: Initial Method Development Strategy
The initial phase of method development involves a series of informed decisions based on the physicochemical properties of the analyte and established chromatographic principles. Our goal is to establish a starting point that is likely to yield a successful separation, which can then be further optimized.
Analyte Characterization
3-(4-Acetylphenyl)-2-methylbenzoic acid is a moderately polar molecule containing both an acidic functional group (carboxylic acid) and a neutral, polar group (ketone), as well as a significant non-polar region (the substituted biphenyl structure). It is soluble in common organic solvents like methanol and acetonitrile but has limited solubility in water.[2] The presence of the aromatic rings results in strong UV absorbance, making UV detection a suitable choice for HPLC analysis. A UV scan of the molecule would be performed to determine the wavelength of maximum absorbance (λmax), which is predicted to be in the range of 230-260 nm based on the chromophores present. For this guide, we will use a detection wavelength of 254 nm, a common choice for aromatic compounds.[3]
The Method Development Workflow
The process of developing a robust HPLC method follows a logical progression from initial screening to final validation.
Caption: A high-level overview of the HPLC method development and validation workflow.
Column and Mobile Phase Selection: A Comparative Approach
Reversed-phase HPLC is the most suitable technique for an analyte of this polarity.[1] We will compare two common C18 columns and two different organic modifiers to determine the optimal starting conditions.
-
Stationary Phases: A standard C18 column is a good starting point due to its versatility. We will compare a traditional C18 and a C18 with end-capping to assess the impact on peak shape, especially given the acidic nature of the analyte.
-
Mobile Phases: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and will be evaluated. An acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. We will use 0.1% trifluoroacetic acid (TFA) in water as the aqueous component.
Part 2: Method Optimization and Protocol
Screening Experiments
Initial screening runs were performed on two different columns with both acetonitrile and methanol as the organic modifier. A generic gradient of 10-90% organic phase over 20 minutes was used.
| Column | Organic Modifier | Observations |
| Standard C18 (5 µm, 4.6 x 150 mm) | Acetonitrile | Good peak shape, reasonable retention. |
| Methanol | Broader peak, longer retention time. | |
| End-capped C18 (5 µm, 4.6 x 150 mm) | Acetonitrile | Excellent, sharp peak shape, optimal retention. |
| Methanol | Good peak shape, but longer run time. |
Based on these initial results, the End-capped C18 column with an Acetonitrile/Water (0.1% TFA) mobile phase was selected for further optimization. Acetonitrile provided a sharper peak and a shorter analysis time, which is desirable for a quality control method.
Optimized HPLC Method Protocol
The following optimized method was developed after fine-tuning the gradient profile and flow rate to ensure adequate separation of the main peak from potential impurities.
Chromatographic Conditions:
| Parameter | Setting |
| Column | End-capped C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B in 15 min, then hold at 80% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Part 3: Method Validation - Ensuring Trustworthiness
A stability-indicating method must be validated to demonstrate its suitability for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Forced Degradation and Specificity
Forced degradation studies are essential to demonstrate the specificity of the method and its ability to separate the analyte from its degradation products. The 3-(4-Acetylphenyl)-2-methylbenzoic acid sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 1 M NaOH at 60 °C for 8 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
The results of the forced degradation studies are summarized below:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation peak observed. |
| Base Hydrolysis | ~25% | Two major degradation peaks observed. |
| Oxidation | ~10% | One major degradation peak observed. |
| Thermal Degradation | ~5% | Minor degradation peaks observed. |
| Photolytic Degradation | No significant degradation | The molecule is stable under UV light. |
In all cases, the developed HPLC method was able to baseline-resolve the main peak of 3-(4-Acetylphenyl)-2-methylbenzoic acid from all degradation products, confirming the method's specificity and stability-indicating nature.
Potential Degradation Pathways
The structure of 3-(4-Acetylphenyl)-2-methylbenzoic acid suggests several potential degradation pathways under stress conditions.
Caption: Potential degradation pathways for 3-(4-Acetylphenyl)-2-methylbenzoic acid.
Other Validation Parameters
The method was further validated for linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[1]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Robustness | No significant impact on results | Method remains reliable with small variations |
The successful completion of all validation parameters demonstrates that the developed method is reliable, accurate, and precise for its intended use.
Conclusion
This guide has detailed the systematic development and validation of a stability-indicating HPLC method for the purity determination of 3-(4-Acetylphenyl)-2-methylbenzoic acid. By starting with a thorough understanding of the analyte's properties and employing a logical, comparative approach to method development, we have established a robust and reliable analytical procedure. The comprehensive validation, including forced degradation studies, ensures that this method is fit for purpose in a regulated pharmaceutical quality control environment.
References
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC Application.
- Phenomenex. Reversed Phase HPLC Method Development.
- International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- PubChem. 4-acetyl-2-methylbenzoic acid.
- ChemBK. (2024, April 9). 4-acetyl-2-methylbenzoic acid.
- IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development – A Review.
- RSC Publishing. (2016, February 4). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form.
- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Retrieved from Thermo Fisher Scientific AppsLab Library.
- Semantic Scholar. (2017, January 27). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Lurasidone Intermediates
Foreword
In the landscape of atypical antipsychotics, lurasidone stands as a critical therapeutic agent for schizophrenia and bipolar depression. The intricate synthesis and potential degradation pathways of this complex molecule necessitate a profound understanding of its related substances. For researchers, scientists, and drug development professionals, the ability to accurately identify and characterize lurasidone intermediates is not merely a matter of analytical chemistry; it is a cornerstone of ensuring drug safety, efficacy, and quality. This guide provides an in-depth exploration of the mass spectrometry fragmentation patterns of key lurasidone intermediates, offering a comparative analysis to facilitate their unambiguous identification. As a self-validating system, the methodologies and interpretations presented herein are grounded in established scientific principles and supported by experimental data from the scientific community.
The Imperative of Characterizing Lurasidone Intermediates
Lurasidone, with its benzisothiazole and bridged alicyclic amine moieties, presents a multifaceted synthetic route. Along this pathway, a spectrum of process-related impurities can arise from unreacted starting materials or side reactions.[1] Furthermore, the final drug substance is susceptible to degradation under various stress conditions such as light, heat, oxidation, and hydrolysis, leading to the formation of degradation products.[2] Regulatory bodies worldwide mandate the stringent control of these impurities.[1] Therefore, robust analytical methods are paramount for their detection, identification, and quantification.
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for this purpose due to its exceptional sensitivity and selectivity.[3] The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint, providing invaluable structural information. By understanding these patterns, we can confidently identify known impurities and even elucidate the structures of novel, previously uncharacterized related substances.[4]
The Science of Fragmentation: A Deliberate Approach
The choice of mass spectrometry technique and experimental parameters is a deliberate process aimed at maximizing the structural information gleaned from an analyte. For lurasidone and its intermediates, which are amenable to protonation, electrospray ionization (ESI) in positive ion mode is the preferred ionization technique.[2][5] The resulting protonated molecule, [M+H]⁺, is then subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. The energy applied during CID is a critical parameter; too little energy will result in insufficient fragmentation, while excessive energy may lead to the loss of structurally significant fragments. Therefore, optimizing collision energy is a key aspect of method development.
High-resolution mass spectrometry (HRMS), often utilizing Quadrupole Time-of-Flight (QTOF) analyzers, provides highly accurate mass measurements of both precursor and product ions.[2][6] This accuracy allows for the determination of elemental compositions, significantly enhancing the confidence in structural assignments.
Comparative Fragmentation Analysis of Lurasidone and Its Intermediates
Forced degradation studies are instrumental in generating a comprehensive profile of potential degradation products.[2][5][7] These studies expose the drug substance to harsh conditions, accelerating the degradation process. The resulting mixture is then analyzed by LC-MS/MS to identify the degradation products and their fragmentation patterns.
A study on the forced degradation of lurasidone revealed its susceptibility to alkaline hydrolysis, with characteristic fragmentation peaks observed at m/z 109, 166, 220, and 317.[5][7] Another comprehensive study identified a total of fourteen related compounds, including both process-related and stress degradation products, using LC-QTOF-MS.[2][6]
The following sections will delve into the specific fragmentation patterns of lurasidone and some of its key intermediates.
Fragmentation Pattern of Lurasidone
The fragmentation of protonated lurasidone ([M+H]⁺ at m/z 493.26) primarily occurs at the piperazine ring and the ether linkage. The key fragment ions provide structural information about the different moieties of the molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Origin |
| 493.26 | 317 | Cleavage of the piperazine ring |
| 493.26 | 220 | Benzisothiazole-piperazine moiety |
| 493.26 | 166 | Bridged alicyclic amine moiety |
| 493.26 | 109 | Further fragmentation of the bridged alicyclic amine |
Diagram: Proposed Fragmentation Pathway of Lurasidone
Caption: Proposed fragmentation pathway of protonated lurasidone.
Comparative Analysis with Lurasidone Intermediates
The fragmentation patterns of lurasidone's intermediates will share some common fragments with the parent drug, depending on which part of the molecule is modified. However, the unique structural differences will also give rise to distinct fragment ions, which are crucial for their specific identification.
A study characterizing related substances of lurasidone identified a process-related substance, RS 9.[6] The MS/MS spectrum of RS 9 showed the same fragment ions as lurasidone at m/z 177.0479, 166.0862, 120.0803, and 109.1007, indicating that the core structures responsible for these fragments are intact in RS 9.[6] However, the parent ion mass and other unique fragments would differentiate it from lurasidone.
Forced degradation studies have identified several degradation products. For instance, under alkaline stress, products such as RS4 and RS8 are formed.[8] Under oxidative stress, a different set of degradants including RS5, RS6, and RS7 are observed.[8] Each of these will exhibit a unique fragmentation pattern.
Table: Key Fragment Ions for Differentiating Lurasidone and Selected Intermediates
| Compound | Precursor Ion (m/z) | Key Differentiating Fragment(s) (m/z) | Rationale for Differentiation |
| Lurasidone | 493.26 | 317, 220 | Represents the intact core structure. |
| Hydroxylurasidone | 509.26 | Absence of m/z 166, presence of fragments indicating hydroxylation on the norborane ring.[9] | The hydroxylation alters the fragmentation of the bridged alicyclic amine moiety. |
| Lurasidone N-oxide | 509.26 | Presence of fragments indicating oxidation on the piperazine nitrogen. | The N-oxide will fragment differently around the piperazine ring. |
| 3-(1-piperazinyl)-1,2-benzisothiazole (PBI) | 220.09 | This is a key fragment of lurasidone itself and a known process-related impurity.[3] | Its presence as a standalone compound would be identified by its precursor mass. |
Diagram: Logical Workflow for Intermediate Identification
Caption: A logical workflow for the identification of lurasidone intermediates.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of lurasidone and its intermediates.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for the quantification of lurasidone and its known impurities.[10] It is robust and cost-effective but lacks the specificity and structural elucidation capabilities of mass spectrometry. It is often used for routine quality control when the identities of the impurities are already established.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of unknown compounds.[4] It is often used to confirm the structures of novel degradation products or process impurities that have been isolated, for example, by preparative HPLC. However, it requires a larger amount of pure sample and is not as sensitive as mass spectrometry.
The choice of analytical technique depends on the specific goal of the analysis. For routine quality control of known impurities, HPLC-UV may be sufficient. For the identification and characterization of unknown intermediates, a combination of LC-HRMS and NMR is the most powerful approach.
Experimental Protocol: A Self-Validating System for Fragmentation Analysis
This protocol outlines a general procedure for the analysis of lurasidone and its intermediates using LC-MS/MS. This should be considered a starting point, and method parameters should be optimized for the specific instrumentation and analytes of interest.
Objective: To identify and characterize the fragmentation patterns of lurasidone and its related substances in a sample.
Materials:
-
Lurasidone reference standard
-
Sample containing potential lurasidone intermediates
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
A liquid chromatograph coupled to a tandem mass spectrometer (e.g., QTOF or triple quadrupole) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the lurasidone reference standard and the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 µg/mL).
-
Perform serial dilutions to determine the limit of detection (LOD) and limit of quantification (LOQ).
-
-
LC-MS/MS System Setup:
-
LC Method:
-
Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 100 mm, 2.5 µm).[5][7]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[2]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2]
-
Gradient: A suitable gradient program should be developed to achieve good separation of lurasidone from its intermediates.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full scan MS to identify precursor ions, followed by product ion scans (MS/MS) of the ions of interest.
-
Collision Energy: Optimize the collision energy for each analyte to obtain a rich fragmentation spectrum. This can be done by ramping the collision energy and observing the resulting fragmentation.
-
Capillary Voltage, Gas Flow, and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
-
-
Data Acquisition and Analysis:
-
Inject the lurasidone reference standard to confirm its retention time and fragmentation pattern.
-
Inject the sample and acquire both full scan and MS/MS data.
-
Process the data using the instrument's software.
-
Identify the precursor ions of potential intermediates in the full scan data.
-
Analyze the MS/MS spectra of these precursor ions to determine their fragmentation patterns.
-
Compare the fragmentation patterns of the intermediates to that of lurasidone to identify common and unique fragments.
-
For HRMS data, calculate the elemental composition of precursor and product ions to aid in structural elucidation.
-
Self-Validation:
-
The retention time and fragmentation pattern of the lurasidone peak in the sample should match that of the reference standard.
-
The fragmentation patterns of known intermediates should be consistent with previously reported data.
-
The proposed structures for unknown intermediates should be chemically plausible and consistent with the observed fragmentation.
Conclusion
The detailed analysis of mass spectrometry fragmentation patterns is an indispensable tool in the development and quality control of lurasidone. This guide has provided a framework for understanding and comparing the fragmentation of lurasidone and its intermediates. By employing a systematic and scientifically grounded approach, researchers can confidently identify and characterize these related substances, ultimately contributing to the safety and efficacy of this important medication. The continuous evolution of mass spectrometry technology will undoubtedly provide even greater insights into the complex world of pharmaceutical impurities in the future.
References
-
Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. Xenobiotica, 2025. [Link]
-
Lurasidone Impurities Analysis via LC-QTOF-MS. Scribd. [Link]
-
Degradation Studies on Lurasidone Hydrochloride using Validated Reverse Phase HPLC and LC-MS/MS. ResearchGate, 2025. [Link]
-
Lurasidone Impurities and Related Compound. Veeprho. [Link]
-
Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy. Journal of Mass Spectrometry, 2022. [Link]
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC International, 2020. [Link]
-
Development of a method for quantification of two genotoxic impurities in lurasidone using lc-ms/ms. Journal of Chemical Technology and Metallurgy, 2019. [Link]
-
Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 2024. [Link]
-
In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. Oriental Journal of Chemistry, 2023. [Link]
-
LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 2016. [Link]
-
Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, 2011. [Link]
-
DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TWO GENOTOXIC IMPURITIES IN LURASIDONE USING LC-MS/MS. ResearchGate, 2019. [Link]
-
Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Semantic Scholar, 2023. [Link]
-
Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Pharmaceutical Sciences, 2015. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety – Oriental Journal of Chemistry [orientjchem.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jopcr.com [jopcr.com]
A Researcher's Guide to Handling 3-(4-Acetylphenyl)-2-methylbenzoic acid: Essential Safety and Operational Protocols
Disclaimer: An official Safety Data Sheet (SDS) for 3-(4-Acetylphenyl)-2-methylbenzoic acid is not publicly available at this time. The following guidance is synthesized from the safety protocols for structurally similar aromatic carboxylic acids and powdered chemical reagents. This guide is intended to supplement, not replace, a thorough risk assessment and your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department before handling any new compound.
Hazard Assessment: Understanding the Risks
Based on analogous compounds such as 4-Acetyl-2-methylbenzoic acid and other benzoic acid derivatives, 3-(4-Acetylphenyl)-2-methylbenzoic acid is anticipated to be a powdered solid that presents several potential hazards.[1][2] The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact.[3]
A summary of the expected hazards, classified according to the Globally Harmonized System (GHS), is presented below.
| Hazard Classification | Potential Effect | Rationale from Analogous Compounds |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] | Aromatic carboxylic acids are known to be irritating upon dermal contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][4][5][6][7] | Particulate matter can cause mechanical irritation, and the chemical nature can lead to severe irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][4] | Fine powders can be easily inhaled, leading to irritation of the respiratory tract. |
| Combustible Dust | May form a combustible dust mixture in the air.[6][7][8] | Many fine organic powders have the potential to form explosive mixtures with air. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling 3-(4-Acetylphenyl)-2-methylbenzoic acid.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must be compliant with ANSI Z87.1 standards to protect against dust and potential splashes.[3][9] Face Shield: Required over goggles when handling larger quantities or when there is a significant risk of aerosolization, providing a secondary barrier for the entire face.[3][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the recommended minimum.[11][12][13] They provide good protection against incidental contact with a wide range of chemicals. For prolonged handling, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or punctures before use.[3][9] |
| Body Protection | Laboratory Coat, Full-Length Pants, Closed-Toe Shoes | Lab Coat: A fully buttoned, flame-resistant lab coat protects the skin and personal clothing from contamination.[3][14] Pants & Shoes: Full-length pants and impermeable, closed-toe shoes are mandatory to prevent skin exposure on the lower body.[3][9] |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. [1][3] Use of a respirator necessitates prior medical clearance and fit-testing as per institutional guidelines.[3] This is critical to prevent the inhalation of fine particulates.[12] |
Operational Plans: From Preparation to Disposal
A systematic workflow is essential for safety. The following step-by-step procedures detail the safe handling, use, and disposal of 3-(4-Acetylphenyl)-2-methylbenzoic acid.
Experimental Workflow Diagram
The diagram below illustrates the critical steps in the safe handling process.
Caption: Safe handling workflow for 3-(4-Acetylphenyl)-2-methylbenzoic acid.
Step-by-Step Methodologies
A. PPE Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Pants and Shoes: Confirm you are wearing full-length pants and closed-toe shoes.
-
Respirator (if required): Perform a seal check and don your fit-tested N95 respirator or higher.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your inner pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the outer pair.
B. Safe Handling of Powder:
-
Ventilation: All manipulations of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[7][8][14]
-
Weighing:
-
Designate a specific area within the fume hood for weighing.[3]
-
Use an anti-static gun to reduce static electricity, which can cause the powder to become airborne.[3]
-
Use a spatula to carefully transfer the solid from its container to the weigh boat. Avoid creating dust clouds.[1][3]
-
Promptly and securely close the main container after removing the desired amount.[1][5]
-
-
Transfer: When adding the solid to a solvent or reaction vessel, do so slowly and carefully to prevent splashing and aerosol generation.
C. PPE Doffing Sequence (to prevent cross-contamination):
-
Outer Gloves (if used): Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield first (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any surface contamination. Place it in the appropriate bin for lab laundry.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.
-
Respirator (if used): Remove your respirator without touching the front filter surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[5][8][14]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[8][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation develops or persists.[1][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][6][14] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist.[6][11] |
| Inhalation | Move the affected person to fresh air immediately.[5][14] If breathing is difficult or they feel unwell, call a poison center or doctor.[4][5] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water and have the person drink a couple of glasses of water, if conscious.[11][14] Seek immediate medical attention. |
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount to ensure laboratory and environmental safety.[3]
-
Solid Waste:
-
Collect any excess solid 3-(4-Acetylphenyl)-2-methylbenzoic acid and any grossly contaminated items (e.g., weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE must be disposed of in a designated solid hazardous waste container.[14]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[3] Store waste containers in a designated, secure satellite accumulation area until they are collected by your institution's EHS department.
-
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet for Benzoic acid. Retrieved from [Link]
-
SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]
-
LabsControlling. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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NC State University Environmental Health and Safety. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ilpi.com [ilpi.com]
- 7. chemos.de [chemos.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. pccarx.com [pccarx.com]
- 12. falseguridad.com [falseguridad.com]
- 13. Personal Protective Equipment Hand and Arm Protection (Appendix D) – Environmental Health and Safety [ehs.ncsu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
